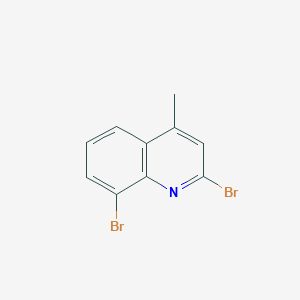

2,8-Dibromo-4-methylquinoline

Description

2,8-Dibromo-4-methylquinoline is a halogenated quinoline derivative featuring bromine atoms at the 2- and 8-positions and a methyl group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their electronic and steric effects, which influence reactivity, solubility, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,8-dibromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMSFRCLUMLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is possible that this compound could have threshold effects and could cause toxic or adverse effects at high doses

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels

Biological Activity

2,8-Dibromo-4-methylquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, exhibiting antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of 2,8-dibromo-4-methylquinoline, focusing on its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of 2,8-dibromo-4-methylquinoline typically involves bromination reactions of 4-methylquinoline. The most common method employs N-bromosuccinimide (NBS) in the presence of solvents such as chloroform or ethanol. The following table summarizes various synthetic routes and yields reported in the literature.

| Method | Reagents | Yield (%) |

|---|---|---|

| Bromination with NBS | Chloroform | 65-90 |

| Cyclization from 4-methyl-aniline | Ethyl acetoacetate | 31 |

Antimicrobial Activity

Studies have demonstrated that 2,8-dibromo-4-methylquinoline exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1 × 10^-5 |

| Escherichia coli | 1 × 10^-6 |

These findings suggest that the compound's bromine substituents enhance its lipophilicity and bioactivity against Gram-positive bacteria .

Antiviral Activity

Recent investigations have indicated that derivatives of quinoline, including 2,8-dibromo-4-methylquinoline, possess antiviral properties. For instance, compounds containing the quinoline structure have shown promising activity against viruses such as H5N1 and COVID-19. The antiviral activity correlates positively with increased electron-withdrawing characteristics of substituents on the quinoline ring .

Anticancer Activity

The anticancer potential of 2,8-dibromo-4-methylquinoline has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa, HCT116, and MCF-7 cancer cells with IC50 values reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

These results indicate a strong potential for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various quinoline derivatives, 2,8-dibromo-4-methylquinoline was compared with standard antibiotics. The compound demonstrated superior inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its utility in treating infections caused by resistant strains .

Case Study 2: Antiviral Mechanism

Research into the mechanism of action revealed that quinoline derivatives could interfere with viral replication processes. Specifically, studies indicated that these compounds might induce reactive oxygen species (ROS) production leading to cellular stress and apoptosis in infected cells .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,8-dibromo-4-methylquinoline exhibits promising anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines. Notable mechanisms include:

- Cell Cycle Arrest : The compound can cause G2/M phase arrest, disrupting normal cell division.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

A study reported an IC50 value of approximately 5 µM against HeLa cells, indicating significant cytotoxicity .

Antimicrobial Effects

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Testing against Pseudomonas aeruginosa and Klebsiella pneumoniae showed inhibition zones of 22 mm and 25 mm, respectively, comparable to standard antibiotics .

Intermediate in Organic Synthesis

2,8-Dibromo-4-methylquinoline serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its bromine substituents facilitate various coupling reactions, such as Suzuki and Stille couplings, which are crucial for constructing more complex molecular architectures .

Drug Development Potential

Given its diverse biological activities, this compound is being investigated for potential applications in drug development:

- Pharmacophore Design : Its structure allows it to act as a scaffold for designing new therapeutic agents targeting cancer and bacterial infections.

- Synthesis of Derivatives : Researchers are exploring derivatives to enhance efficacy and reduce toxicity while maintaining or improving pharmacological properties .

Anticancer Efficacy Study

A study examining the effects of 2,8-dibromo-4-methylquinoline on HeLa cells revealed morphological changes consistent with apoptosis and increased caspase activity, supporting its potential as an anticancer agent .

Antimicrobial Testing

In antimicrobial investigations, the compound was tested against various pathogens, showing inhibition zones that suggest its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,8-Dibromo-4-methylquinoline with key analogs based on substituent type, position, and available experimental

Halogen-Substituted Quinolines

Key Findings :

- Dichloro analogs (e.g., 2,8-Dichloro-4-methylquinoline) exhibit lower steric hindrance, favoring reactions requiring planar transition states .

Methoxy-Substituted Dibromo Quinolines

Key Findings :

- Methoxy groups reduce lipophilicity (logP ~2.0–2.5) compared to methyl or bromo substituents, enhancing solubility in polar solvents .

- Steric effects from bulky aryl groups (e.g., 4-methoxyphenyl) may hinder electrophilic substitution at the quinoline core .

Methyl-Substituted Bromo Quinolines

Key Findings :

- Bromine at the 4-position (as in 4-Bromo-2,8-dimethylquinoline) may direct electrophilic attacks to the 6- or 8-positions due to electronic effects .

Data Tables

Table 1: Physical Properties of Selected Quinolines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.